molecular formula C24H23NO4 B12574611 4-Benzyl 1-(diphenylmethyl) L-aspartate CAS No. 191930-77-5

4-Benzyl 1-(diphenylmethyl) L-aspartate

Cat. No.: B12574611
CAS No.: 191930-77-5
M. Wt: 389.4 g/mol
InChI Key: HMFRRJWEZLPVRL-NRFANRHFSA-N
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Description

4-Benzyl 1-(diphenylmethyl) L-aspartate is a modified aspartic acid derivative featuring two distinct protecting groups: a benzyl ester at the 4-position (β-carboxyl) and a diphenylmethyl group at the 1-position (α-amino). This compound is primarily utilized in peptide synthesis and pharmaceutical intermediates due to its dual-protection strategy, which enhances stability during chemical reactions.

Key properties:

  • Molecular formula: Likely C₃₁H₂₉NO₄ (estimated based on structural analogs).
  • Protecting groups: Benzyl (ester) and diphenylmethyl (amide).
  • Applications: Intermediate in peptide synthesis, prodrug development, and organocatalysis.

Properties

CAS No.

191930-77-5

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

1-O-benzhydryl 4-O-benzyl (2S)-2-aminobutanedioate

InChI

InChI=1S/C24H23NO4/c25-21(16-22(26)28-17-18-10-4-1-5-11-18)24(27)29-23(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23H,16-17,25H2/t21-/m0/s1

InChI Key

HMFRRJWEZLPVRL-NRFANRHFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CC(C(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Benzyl 1-(diphenylmethyl) L-aspartate typically involves the selective removal of one benzyl group from aspartic acid dibenzyl ester. This can be achieved through catalytic hydrogenation under controlled conditions . The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and a solvent like ethanol or methanol. The reaction is carried out at room temperature and atmospheric pressure until the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of 4-Benzyl 1-(diphenylmethyl) L-aspartate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl 1-(diphenylmethyl) L-aspartate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

4-Benzyl 1-(diphenylmethyl) L-aspartate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl 1-(diphenylmethyl) L-aspartate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis, facilitating the formation of peptide bonds. It may also interact with cellular receptors or proteins, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

4-Benzyl L-Aspartate (CAS 2177-63-1)

  • Structure: Benzyl ester at the β-carboxyl group; free α-amino group.
  • Molecular weight : 223.23 g/mol .
  • Key differences : Lacks the diphenylmethyl group, making it less sterically hindered and more hydrophilic.
  • Applications : Widely used in synthesizing N-carboxyanhydrides (NCAs) for polypeptide production, achieving 89% yield due to the benzyl group’s lipophilicity and stability under photochemical conditions .

L-Aspartic Acid Dibenzyl Ester 4-Toluenesulfonate

  • Structure : Benzyl esters at both α- and β-carboxyl groups; tosylate salt form.
  • Molecular weight : ~447.5 g/mol (including tosylate counterion) .
  • Key differences: Dual esterification increases molecular weight and reduces solubility in aqueous media compared to mono-protected analogs. The tosylate salt enhances crystallinity, aiding purification.
  • Applications : Intermediate in solid-phase peptide synthesis (SPPS) and chiral resolution.

4-Methyl 1-(4-Nitrophenyl) N-[(Benzyloxy)carbonyl]glycylaspartate

  • Structure: Methyl ester at β-carboxyl, 4-nitrophenyl ester at α-carboxyl, and benzyloxycarbonyl (Cbz) protecting group on the amino terminus.
  • Key differences : The 4-nitrophenyl group is electron-withdrawing, accelerating ester hydrolysis in basic conditions. The Cbz group offers orthogonal protection compared to diphenylmethyl .
  • Applications : Model compound for studying enzymatic cleavage kinetics and photolabile protecting strategies.

Data Table: Structural and Functional Comparison

Compound Protecting Groups Molecular Weight (g/mol) Solubility Key Applications
4-Benzyl L-aspartate Benzyl (β-ester) 223.23 Moderate (organic) NCA synthesis
L-Aspartic acid dibenzyl ester Benzyl (α,β-ester) 447.5 (with tosylate) Low (aqueous) SPPS intermediates
4-Benzyl 1-(diphenylmethyl) L-asp Benzyl (β-ester), Diphenylmethyl (α-amide) ~455.5 (estimated) Low (organic) Prodrugs, enzyme-resistant peptides
4-Methyl 1-(4-nitrophenyl) Cbz-glycylaspartate Methyl (β-ester), 4-nitrophenyl (α-ester), Cbz ~444.4 Low (polar solvents) Kinetic studies

Research Findings and Functional Insights

Stability and Reactivity

  • The diphenylmethyl group in 4-Benzyl 1-(diphenylmethyl) L-aspartate provides superior steric shielding compared to benzyl or Cbz groups, reducing susceptibility to nucleophilic attack and enzymatic hydrolysis. This makes it advantageous for in vivo applications requiring prolonged stability .
  • In contrast, benzyl-protected derivatives (e.g., 4-Benzyl L-aspartate) exhibit higher reactivity in photochemical NCA synthesis due to balanced lipophilicity and moderate steric effects .

Solubility and Lipophilicity

  • Compounds with diphenylmethyl or dual benzyl groups (e.g., dibenzyl ester) show reduced aqueous solubility, limiting their use in biological assays. However, their lipophilicity enhances membrane permeability, a critical factor in prodrug design .

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